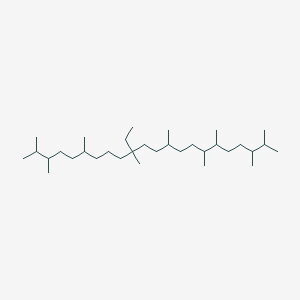
COBRATOXIN (Alpha-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cobratoxin is a neurotoxin that can be isolated from the venom of certain Naja cobras . It is a nicotinic acetylcholine receptor (nAChR) antagonist, which causes paralysis by preventing the binding of acetylcholine to the nAChR . It exhibits neuromodulatory, antiviral, and analgesic activity . It also shows potent immunosuppressive activity for acute and chronic multiple sclerosis .
Synthesis Analysis
The synthesis of alpha-Cobratoxin involves complex processes. A study has shown that the toxin derivatives which were fully modified at lysine, arginine, and tyrosine all had significant remaining toxicity and affinity of binding . The “extra” disulfide of alpha-Cobratoxin was selectively reduced and alkylated . A fully reduced and carbamidomethylated derivative of alpha-Cobratoxin obtained by repeating the procedure for selective reduction six times still bound with appreciable affinity .Molecular Structure Analysis
The molecular structure of alpha-Cobratoxin has been studied extensively. The spatial structure of all alpha-neurotoxins consists of three β-structural loops, giving them the name of “three-finger” proteins . The structure of alpha-Cobratoxin has been analyzed using molecular dynamics simulation .Chemical Reactions Analysis
Alpha-Cobratoxin binds to the ligand-binding pocket between the α/γ or α/δ nAChR subunits . It causes a postsynaptic block at the NMJ nAChRs by preventing the binding of acetylcholine to its receptor . Long neurotoxins like Cobratoxin also block neuronal α7 nAChRs .Physical And Chemical Properties Analysis
Alpha-Cobratoxin is a peptide toxin produced by certain cobras of the Naja genus . It is a muscle-type nicotinic acetylcholine receptor (nAChR) antagonist .Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Drug Candidates
Alpha-cobratoxin has been studied in the context of molecular dynamics simulation analysis, particularly when docked with phytochemical compounds. This research suggests potential use as drug candidates against snake and scorpion venom, although experimental verification is required for validation (Alshammari, 2022).
Structural Insights
The refined crystal structure of alpha-cobratoxin provides insights into its interaction with acetylcholine receptors. The polypeptide chain forms loops and beta-sheets, significant for understanding its biological activity and potential for receptor interaction (Betzel et al., 1993).
Neurotoxicity and Receptor Binding
Research has explored the sites of neurotoxicity in alpha-cobratoxin. Chemical modifications of amino acids in alpha-cobratoxin have been studied to understand its affinity for binding to acetylcholine receptor proteins, providing insights into the mechanisms of neurotoxicity (Martin et al., 1983).
Solution Structure Analysis
Studies on the solution structure of alpha-cobratoxin, particularly at different pH levels, reveal conformational details essential for its biological function. These insights can inform drug design and receptor interaction studies (Le Goas et al., 1992).
Conjugation with Quantum Dots for Biological Activity
Alpha-cobratoxin has been conjugated with CdSe quantum dots to explore its use in labeling and visualization of neuronal α7 and muscle type nicotinic acetylcholine receptors in organs and tissues, indicating a novel application in biomedical imaging (Utkin et al., 2017).
Binding Variability in Acetylcholine Receptors
Research on alpha-cobratoxin has revealed variability in binding sites on Torpedo acetylcholine receptors, offering insights into the interaction dynamics between toxins and receptors. This is significant for understanding the molecular basis of toxin-receptor interactions (Antil et al., 1999).
Safety And Hazards
Zukünftige Richtungen
The future research directions of alpha-Cobratoxin include its potential therapeutic applications. It has been found to exhibit neuromodulatory, antiviral, and analgesic activity . It also shows potent immunosuppressive activity for acute and chronic multiple sclerosis . Furthermore, it is being researched for its potential use in adrenomyeloneuropathy . There are also ongoing efforts to design DARPins to bind alpha-Cobratoxin for the development of alternative antivenoms .
Eigenschaften
CAS-Nummer |
69344-74-7 |
|---|---|
Produktname |
COBRATOXIN (Alpha-) |
Molekularformel |
C332 H520 N98 O101 S10 |
Molekulargewicht |
7,821 |
Aussehen |
White solid |
Reinheit |
≥ 99% (capillary electrophoresis) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



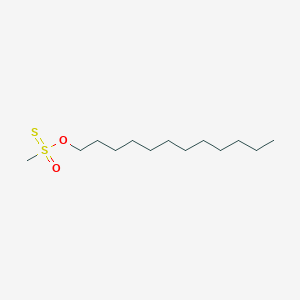
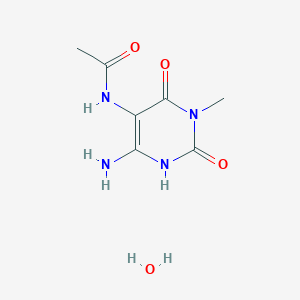
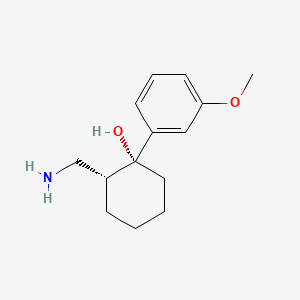
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
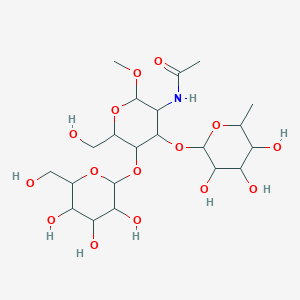

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

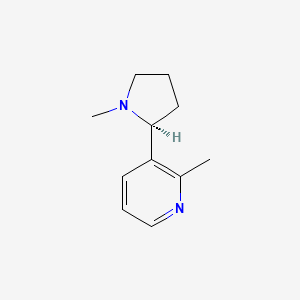
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
